molecular formula C14H14N2O3 B2647604 N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide CAS No. 2411243-55-3

N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide

Cat. No. B2647604
CAS RN: 2411243-55-3
M. Wt: 258.277
InChI Key: VBZJUTGJMQJIET-UHFFFAOYSA-N
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Description

Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring. They are part of a broader class of molecules known as azoles, which have nitrogen atoms in the five-membered ring .


Synthesis Analysis

The synthesis of benzoxazoles often involves the cyclodehydration of 2-aminophenols or the condensation of o-aminophenols with carboxylic acids .


Molecular Structure Analysis

Benzoxazoles have a planar structure with conjugation between the benzene and oxazole rings. This conjugation can lead to interesting optical properties .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions, including electrophilic substitution on the benzene ring and nucleophilic substitution at the oxazole ring .


Physical And Chemical Properties Analysis

Benzoxazoles are typically crystalline solids with high melting points. They are generally stable under normal conditions but can decompose under extreme conditions .

Mechanism of Action

The mechanism of action of a benzoxazole compound would depend on its specific structure and the biological target it interacts with. Some benzoxazole derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

Like many organic compounds, benzoxazoles should be handled with care. They can be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

The study of benzoxazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing benzoxazole-based drugs .

properties

IUPAC Name

N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-6-13(17)15(2)9-10-16-11-7-4-5-8-12(11)19-14(16)18/h4-5,7-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZJUTGJMQJIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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